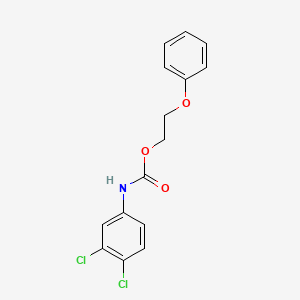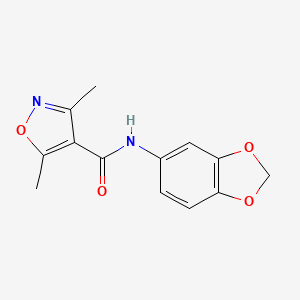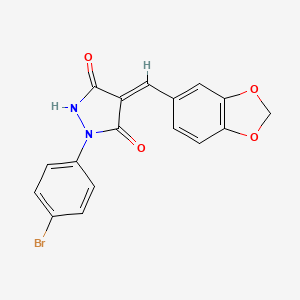
2-phenoxyethyl (3,4-dichlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxyethyl (3,4-dichlorophenyl)carbamate, also known as dichlorvos, is an organophosphate insecticide that has been widely used in agriculture and public health programs. It has been shown to be effective against a wide range of pests, including insects, mites, and nematodes. However, the use of dichlorvos has been associated with environmental and health concerns, which has led to its banning in many countries.
作用機序
Dichlorvos acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system. By inhibiting acetylcholinesterase, 2-phenoxyethyl (3,4-dichlorophenyl)carbamate causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect or other target organism.
Biochemical and Physiological Effects:
Dichlorvos has been shown to have a wide range of biochemical and physiological effects on both target and non-target organisms. In addition to its effects on acetylcholinesterase activity, 2-phenoxyethyl (3,4-dichlorophenyl)carbamate has been shown to disrupt mitochondrial function, alter gene expression, and induce oxidative stress. These effects can lead to a range of adverse health effects, including developmental and reproductive toxicity, neurotoxicity, and carcinogenicity.
実験室実験の利点と制限
Dichlorvos has several advantages for use in laboratory experiments, including its high potency and broad-spectrum activity against a wide range of pests. However, its toxicity and potential health effects on laboratory personnel and experimental animals must be carefully considered. In addition, the use of 2-phenoxyethyl (3,4-dichlorophenyl)carbamate may have environmental implications, particularly if it is not properly disposed of after use.
将来の方向性
There are several potential future directions for research on 2-phenoxyethyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of safer and more environmentally friendly alternatives to 2-phenoxyethyl (3,4-dichlorophenyl)carbamate for use in agriculture and public health programs. Another area of interest is the investigation of the potential use of 2-phenoxyethyl (3,4-dichlorophenyl)carbamate in the treatment of parasitic infections, particularly in areas where drug resistance is a concern. Finally, there is a need for further research on the health effects of 2-phenoxyethyl (3,4-dichlorophenyl)carbamate, particularly on vulnerable populations such as children and pregnant women.
合成法
Dichlorvos can be synthesized by the reaction of 3,4-dichlorophenyl isocyanate with 2-phenoxyethanol. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under reflux conditions. The resulting product is a colorless to pale yellow liquid with a pungent odor.
科学的研究の応用
Dichlorvos has been extensively studied for its insecticidal properties and its potential use in controlling pests in agriculture and public health programs. It has also been investigated for its potential use in the treatment of parasitic infections, such as malaria and schistosomiasis. In addition, 2-phenoxyethyl (3,4-dichlorophenyl)carbamate has been used as a tool in neuroscience research to study the role of acetylcholinesterase in synaptic transmission.
特性
IUPAC Name |
2-phenoxyethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c16-13-7-6-11(10-14(13)17)18-15(19)21-9-8-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMZMGIXWINPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyethyl (3,4-dichlorophenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B5220062.png)

![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5220074.png)
![5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5220082.png)

![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5220093.png)


![2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5220114.png)

![5-(4-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5220119.png)
![propyl 4-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5220130.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220135.png)
![5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220140.png)